molecular formula C18H17N5O2 B1678371 Panadiplon CAS No. 124423-84-3

Panadiplon

Katalognummer B1678371
CAS-Nummer: 124423-84-3
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: ZGEGOFCLSWVVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Panadiplon, also known as U-78875, is an anxiolytic drug with a unique chemical structure . It has a similar pharmacological profile to the benzodiazepine family of drugs, but mainly has anxiolytic properties and relatively little sedative or amnestic effect .


Synthesis Analysis

The synthesis of Panadiplon is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Panadiplon has a molecular formula of C18H17N5O2 . Its average mass is 335.360 Da and its monoisotopic mass is 335.138214 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Panadiplon are determined by its molecular structure. It has a molecular formula of C18H17N5O2 . Its average mass is 335.360 Da and its monoisotopic mass is 335.138214 Da .

Wissenschaftliche Forschungsanwendungen

Mitochondrial Activities in Hepatocytes

Panadiplon, originally developed as an anxiolytic, was found to induce hepatic toxicity resembling Reye's syndrome. Studies on rabbit and human hepatocytes revealed acute inhibition of beta-oxidation of palmitate and reduced mitochondrial uptake of rhodamine 123 due to Panadiplon and its metabolite, cyclopropane carboxylic acid (CPCA). These findings suggest a mitochondrial dysfunction in the liver induced by Panadiplon, potentially attributed to its carboxylic acid metabolite (Ulrich et al., 1998).

Potentiation of Hypoxic Injury in Cultured Hepatocytes

Panadiplon was observed to predispose hepatocytes to hypoxic injury. In rabbit hepatocytes under hypoxic conditions, Panadiplon treatment led to significant injury compared to normoxic controls, with further reductions in ATP. This suggests that Panadiplon exposure reduces cellular glycogen and ATP levels, making hepatocytes more susceptible to hypoxic damage (Bacon et al., 1996).

Hepatic Toxic Syndrome in Rabbits

In studies involving female rabbits, Panadiplon administration led to weight loss, lethargy, and hepatic toxicity, characterized by serum transaminase activities, gross hepatic lesions, and centrilobular necrosis. The observed hepatic toxicity in rabbits was similar to a Reye's syndrome-like toxicity, indicating the drug's potential to cause microvesicular steatosis and hepatic damage (Ulrich et al., 1995).

Labeling and Synthesis of Panadiplon

Studies have been conducted on the synthesis of labeled versions of Panadiplon, such as 5′-[14C1]Panadiplon and 3a, 4-[13C2]Panadiplon, for research purposes. These labeled compounds are essential for understanding the pharmacokinetics and metabolic pathways of Panadiplon (Ackland et al., 1993).

Pharmacokinetic Studies

An integrated absorption model was used to estimate the fraction of dose absorbed of various drugs, including Panadiplon. This model helps in identifying the causes of poor oral drug absorption and is crucial in guiding formulation development (Yu, 1999).

Safety And Hazards

Despite showing a useful effects profile of a potent anxiolytic with little sedative effects, Panadiplon was discontinued from clinical development for use in humans after showing evidence of liver damage in both animals and human trials .

Eigenschaften

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGOFCLSWVVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869698
Record name 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panadiplon

CAS RN

124423-84-3
Record name Panadiplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124423-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panadiplon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANADIPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Panadiplon
Reactant of Route 2
Reactant of Route 2
Panadiplon
Reactant of Route 3
Panadiplon
Reactant of Route 4
Reactant of Route 4
Panadiplon
Reactant of Route 5
Reactant of Route 5
Panadiplon
Reactant of Route 6
Panadiplon

Citations

For This Compound
169
Citations
RG Ulrich, JA Bacon, EP Brass, CT Cramer… - Chemico-biological …, 2001 - Elsevier
… panadiplon and their implication in the overall progression of the toxicity. We also provide new data indicating a role for carnitine and coenzyme A in panadiplon… panadiplon: Panadiplon …
Number of citations: 56 www.sciencedirect.com
JA Bacon, CT Cramer, DK Petrella, EL Sun, RG Ulrich - Toxicology, 1996 - Elsevier
… with panadiplon resulted in significantly higher glycogen levels than in panadiplon cultures alone… during panadiplon exposure, metabolically predisposing hepatocytes to hypoxic injury. …
Number of citations: 13 www.sciencedirect.com
JK Rowlett, WL Woolverton - Drug and alcohol dependence, 2001 - Elsevier
… the benzodiazepine receptor partial agonist panadiplon were assessed in rhesus … panadiplon engendered near 100% drug-appropriate responding in two of four monkeys. Panadiplon …
Number of citations: 3 www.sciencedirect.com
MJ Ackland, MR Howard… - Journal of Labelled …, 1993 - Wiley Online Library
5′‐[ 14 C 1 ]Panadiplon was prepared in 3 steps starting from [ 14 C 1 ]cyclopropane carboxylic acid and 3‐(5′‐cyano‐1,2,4‐oxadiazol‐3‐yl)‐5‐(1‐methylethyl)‐imidazo‐[1,5a]‐…
JP Scholl - Journal of liquid chromatography, 1994 - Taylor & Francis
In order to assess the potential for substituting one brand of column for another in the analysis of multiple analytes, panadiplon (U-78,875) and eight of its related compounds were …
Number of citations: 2 www.tandfonline.com
RG Ulrich, JA Bacon, CT Cramer, DK Petrella, EL Sun… - Toxicology, 1998 - Elsevier
… liver mitochondria to panadiplon did not have this effect. Hepatocytes isolated from panadiplon-… Our results indicate that panadiplon induces a mitochondrial dysfunction in the liver, and …
Number of citations: 26 www.sciencedirect.com
LX Yu - Pharmaceutical research, 1999 - Springer
… Panadiplon is an anxiolytic agent for the treatment of generalized anxiety disorders. Based … , we conclude that the absorption of panadiplon is dissolution limited although the absorption …
Number of citations: 208 link.springer.com
MJ Ackland, MR Howard, LG Dring - Journal of Labelled Compounds and …, 1993 - osti.gov
5'-[[sup 14]C[sub 1]]Panadiplon was prepared in 3 steps starting from [[sup 14]C[sub 1]]… 3a, 4-[[sup 13]C[sub 2]]Panadiplon was prepared in two steps from [sup 13]C[sub 2]-oxalic acid …
Number of citations: 0 www.osti.gov
R Stather - Inpharma Weekly, 1995 - Springer
… Human hepatocytes were then used to investigate the reasons for panadiplon's … panadiplon, and therefore these animals were used as the in vivo model for investigating panadiplon-…
Number of citations: 0 link.springer.com
J Bawa, LL ELLIS, JA BACON, CT Cramer, DK Petrella… - Springer
… leakage enhanced by panadiplon during hypoxia. During normoxia, both cotreatments with panadiplon resulted in significantly higher glycogen levels than in panadiplon cultures alone…
Number of citations: 2 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.